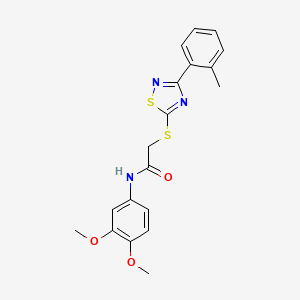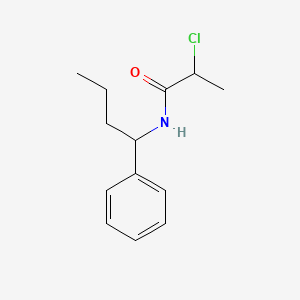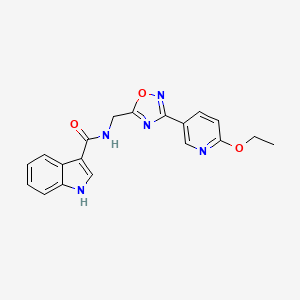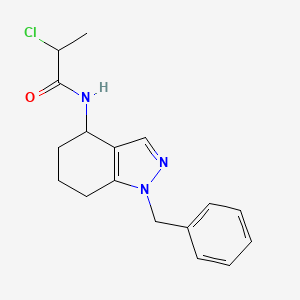![molecular formula C18H23N7 B2911946 Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine CAS No. 946218-94-6](/img/structure/B2911946.png)
Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific research community. DMPT is a synthetic analog of the amino acid tryptophan, which is an essential amino acid that cannot be synthesized by the human body. DMPT has been found to have various applications in scientific research, including its use as a growth promoter in aquaculture, as well as its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds are known to cause changes at the molecular and cellular level, leading to various effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine in lab experiments is its ability to stimulate growth and development in animals. This can be particularly useful for studying the effects of various drugs and therapies on growth and development. However, one limitation of using Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine. One area of research could be to further investigate the mechanism of action of Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine and its effects on various signaling pathways in the body. Another area of research could be to explore the potential therapeutic applications of Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine for various diseases, including cancer and neurodegenerative diseases. Additionally, research could be conducted to explore the potential use of Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine as a growth promoter in other animal species, such as poultry and livestock.
Métodos De Síntesis
The synthesis of Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine involves the reaction of 2-amino-4-methylpteridine with 4-(4-methylphenylamino)-3-bromopropylamine in the presence of dimethylformamide and triethylamine. The resulting product is then purified using chromatography techniques to obtain pure Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine.
Aplicaciones Científicas De Investigación
Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine has been found to have various applications in scientific research. One of the most significant applications of Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine is its use as a growth promoter in aquaculture. Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine has been found to increase the feed intake and growth rate of fish and shrimp, leading to higher yields in aquaculture. Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine has also been found to have potential therapeutic applications for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-N-[3-(dimethylamino)propyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWLBKFLJGROEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)
![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide](/img/structure/B2911868.png)



![(E)-2-(3-(4-bromophenyl)acryloyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2911874.png)
![2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2911875.png)
![N-(2-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2911878.png)
![ethyl 2-(acetylamino)-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}acetate](/img/structure/B2911879.png)


![(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2911885.png)
